Cas no 524-63-0 (4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol)
![4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol structure](https://ja.kuujia.com/scimg/cas/524-63-0x500.png)
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol 化学的及び物理的性質
名前と識別子
-
- Cinchonan-6',9-diol, (8a,9R)-
- O-Desmethyl Quinine
- (8alpha,9R)-cinchonan-6',9-diol
- (8α,9R)-Cinchonan-6',9-diol
- (9R)-cinchonan-6',9-diol
- 6'-Hydroxycinchonidine
- Cupreine
- 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol
- UNII-73J76E056V
- EINECS 208-363-9
- E73950
- NS00042836
- (8.ALPHA.,9R)-CINCHONAN-6',9-DIOL
- O-DEMETHYLQUININE
- 4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 73J76E056V
- ultraquinine
- O6'-DEMETHYLQUININE
- Cuprein
- SCHEMBL2332994
- CUPREINE [MI]
- (8,9R)-Cinchonan-6',9-diol
- BS-49632
- DTXSID30878416
- CINCHONAN-6',9-DIOL, (8.ALPHA.,9R)-
- 524-63-0
- DESMETHYLQUININE
- SCHEMBL2332996
- Q27103785
- SCHEMBL23455144
- CHEBI:28582
- DTXSID00871737
- FT-0666196
- FT-0666197
- SCHEMBL17335795
- SCHEMBL15543585
- cinchonan-6',9-diol
- O-Desmethylquinidine
- MFCD09842542
- (9S)-Cinchonan-6',9-diol
- (8alpha,9R)-Cinchonan-6 inverted exclamation mark ,9-diol
- SY224001
- 4-[(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- VJFMSYZSFUWQPZ-BPBOJLQBSA-N
- AKOS030242372
- C06530
- 4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- 4-[(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- 4-((R)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-hydroxymethyl)quinolin-6-ol
- 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
- O-Demethylquinidien
- DTXCID501016463
- 4-((R)-((2S,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-hydroxymethyl)quinolin-6-ol
- VJFMSYZSFUWQPZ-BIPCEHGGSA-N
- CINCHONAN-6',9-DIOL, (8ALPHA,9R)-
-
- MDL: MFCD28902416
- インチ: InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13?,18-,19+/m0/s1
- InChIKey: VJFMSYZSFUWQPZ-BPBOJLQBSA-N
- ほほえんだ: C=C[C@H]1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
計算された属性
- せいみつぶんしりょう: 310.168
- どういたいしつりょう: 310.168
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 56.6A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1396 (rough estimate)
- ゆうかいてん: >171°C (dec.)
- ふってん: 450.55°C (rough estimate)
- フラッシュポイント: 265°C
- 屈折率: 1.5600 (estimate)
- PSA: 56.59000
- LogP: 2.80810
- 酸性度係数(pKa): 6.57(at 25℃)
- じょうきあつ: 0.0±1.4 mmHg at 25°C
- ひせんこうど: D17 -176°
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1200526-5g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 95% | 5g |
$600 | 2024-07-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23190-1g |
Cupreine |
524-63-0 | 1g |
¥2348.0 | 2021-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233643-5g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 5g |
¥1764.0 | 2024-04-18 | |
Aaron | AR00DE9U-5g |
cupreine |
524-63-0 | 98% | 5g |
$198.00 | 2025-02-11 | |
1PlusChem | 1P00DE1I-1g |
cupreine |
524-63-0 | 95% | 1g |
$433.00 | 2023-12-16 | |
A2B Chem LLC | AG23926-1g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 1g |
$49.00 | 2024-04-19 | |
Aaron | AR00DE9U-1g |
cupreine |
524-63-0 | 98% | 1g |
$56.00 | 2025-02-11 | |
Ambeed | A385598-1g |
4-((R)-Hydroxy((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol |
524-63-0 | 98% | 1g |
$66.0 | 2025-02-28 | |
TRC | D292145-10mg |
O-Desmethyl Quinine |
524-63-0 | 10mg |
$ 339.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854296-250mg |
(8α,9R)-Cinchonan-6',9-diol |
524-63-0 | ≥95%,99%d.e. | 250mg |
¥809.00 | 2022-08-31 |
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol 関連文献
-
Pankaj Chauhan,Swapandeep Singh Chimni RSC Adv. 2012 2 737
-
I. Billault,R. Launez,M.-C. Scherrmann RSC Adv. 2015 5 29386
-
Corien de Graaff,Eelco Ruijter,Romano V. A. Orru Chem. Soc. Rev. 2012 41 3969
-
Abdullah Mohammed Al-Majid,Abdullah Saleh Alammari,Saeed Alshahrani,Matti Haukka,Mohammad Shahidul Islam,Assem Barakat RSC Adv. 2022 12 6149
-
Nicolas R. Ball-Jones,Joseph J. Badillo,Annaliese K. Franz Org. Biomol. Chem. 2012 10 5165
-
6. VIII.—The absorption spectra of quinine, cupreine, 6-methoxyquinoline, and 6-hydroxyquinolineJames Johnston Dobbie,John Jacob Fox J. Chem. Soc. Trans. 1912 101 77
-
Lewis S. Aitken,Lisa E. Hammond,Rajkumar Sundaram,Kenneth Shankland,Geoffrey D. Brown,Alexander J. A. Cobb Chem. Commun. 2015 51 13558
-
8. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247
-
Marc Montesinos-Magraner,Rubén Cantón,Carlos Vila,Gonzalo Blay,Isabel Fernández,M. Carmen Mu?oz,José R. Pedro RSC Adv. 2015 5 60101
-
M. Ferré,R. Pleixats,M. Wong Chi Man,X. Catto?n Green Chem. 2016 18 881
関連分類
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cinchona alkaloids Cinchona alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Cinchona alkaloids
- Natural Products and Extracts Plant Extracts Plant based Tinadendron noumeanum
- Catalysts and Inorganic Chemicals Catalysts
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-olに関する追加情報
Introduction to 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol and Its Significance in Modern Chemical Biology
4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol, identified by its CAS number 524-63-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate stereochemistry and structural complexity, has garnered attention due to its potential applications in drug discovery and molecular recognition. The compound’s unique framework, featuring a quinoline core linked to a quinuclidine moiety via a chiral hydroxymethyl group, positions it as a promising candidate for further exploration in medicinal chemistry.
The stereochemical configuration of (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl group is particularly noteworthy, as it introduces a high degree of chirality into the molecule. This chirality is not only a key feature for its interaction with biological targets but also poses challenges and opportunities in synthetic chemistry. The precise stereocontrol required for the synthesis of this compound underscores the importance of advanced synthetic methodologies in modern drug development. Recent advancements in asymmetric synthesis have enabled the efficient construction of such complex stereocenters, paving the way for the exploration of enantiopure derivatives with enhanced biological activity.
Quinolin-6-ol, another critical component of the molecule, is a heterocyclic scaffold that has been extensively studied for its pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. The incorporation of a hydroxymethyl group at the 6-position of the quinoline ring introduces additional functionalization possibilities, allowing for further derivatization and optimization. This structural feature enhances the molecule’s potential to interact with various biological targets, making it an attractive scaffold for drug design.
The CAS number 524-63-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature system ensures consistency and accuracy in chemical communication across different research groups and industries. The compound’s identity is further reinforced by its detailed structural description, which includes the absolute configuration of all stereocenters. Such precision is crucial for reproducibility in synthetic chemistry and for ensuring that researchers worldwide can reliably access and utilize this compound in their studies.
Recent research has highlighted the importance of chiral molecules in drug development. The enantiomeric purity of 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol is essential for achieving optimal biological activity. Studies have demonstrated that even small differences in stereochemistry can significantly alter a molecule’s pharmacokinetic properties and therapeutic efficacy. Therefore, methods for the resolution and purification of enantiomers are critical considerations in the synthesis and characterization of this compound. High-performance liquid chromatography (HPLC) and chiral auxiliary-assisted resolutions are among the techniques commonly employed to achieve high enantiomeric purity.
The (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl moiety presents an interesting challenge from a synthetic perspective due to its multiple stereocenters. However, recent innovations in catalytic asymmetric transformations have provided powerful tools for constructing such complex stereocycles efficiently. Transition metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions, have been particularly useful in achieving high stereochemical control during the synthesis of this fragment. These advances have not only streamlined the preparation of 4-[(R)-hydroxy-[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol but also opened new avenues for exploring related derivatives.
In addition to its synthetic significance, 4-[...] exhibits potential biological activity that warrants further investigation. The quinoline core is known to interact with various enzymes and receptors involved in disease pathways. The hydroxymethyl group at the 6-position could serve as a point of interaction with biological targets or as a handle for further functionalization through chemical modifications such as etherification or esterification. Such modifications could enhance solubility or improve metabolic stability while maintaining or even enhancing biological activity.
The CAS number 52463_0 provides a reliable reference point for researchers studying this compound, ensuring seamless integration into existing databases and literature searches. This standardization is particularly important when collaborating across international borders or when accessing commercial sources of chemical compounds. Reputable suppliers often provide detailed certificates of analysis (CoA) that confirm the identity, purity, and quality of their products, including confirmation that they match the specified CAS number.
As our understanding of molecular interactions continues to evolve, so does our ability to design molecules with tailored properties. The case study presented here underscores how structural complexity can be leveraged to create novel pharmacophores with therapeutic potential.* Future research may explore analogs derived from 4-[...] to optimize its pharmacological profile.* By systematically modifying key structural features,* researchers can uncover new mechanisms of action* or enhance existing ones.* This iterative process relies on both computational modeling* experimental validation* and interdisciplinary collaboration between synthetic chemists* biologists* pharmacologists* and clinicians.*
The development of new drugs remains one of humanity’s most pressing challenges.* Yet advances in chemical biology continue to provide innovative solutions.* Compounds like 4-[...] exemplify how sophisticated molecular design* coupled with cutting-edge synthetic techniques* can yield promising candidates for therapeutic intervention.* As we delve deeper into understanding structure-function relationships,* we unlock new possibilities* not only for treating diseases but also for improving human health overall.* This journey requires dedication,* creativity* perseverance* and an unwavering commitment to scientific excellence.*
